Di(thiophen-2-yl)methanamine
Overview
Description
Di(thiophen-2-yl)methanamine is an organic compound with the molecular formula C10H10N2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Di(thiophen-2-yl)methanamine, also known as Bis(thiophen-2-yl)methanamine or C,C-Di-thiophen-2-yl-methylamine, is a compound that has been identified as a potential inhibitor of Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread . Therefore, LOX is a target for cancer therapy .
Mode of Action
It is known that lox inhibitors bearing an aminomethylenethiophene (amt) scaffold, which is similar to the structure of this compound, have shown inhibitory activity against lox .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its inhibition of LOX. LOX plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix . By inhibiting LOX, this compound could potentially disrupt these processes, affecting the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
Pharmacokinetics
It is known that similar lox inhibitors with an amt scaffold have good anti-lox potency, selectivity, and pharmacokinetic properties . They are also orally bioavailable .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of LOX. This could lead to a disruption in the cross-linking of collagens and elastin in the extracellular matrix, potentially inhibiting tumor growth and metastasis .
Action Environment
The action environment of this compound could be influenced by various factors. For instance, the pH of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other molecules or compounds could potentially interact with this compound, affecting its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(thiophen-2-yl)methanamine typically involves the reaction of thiophene derivatives with amines. One common method is the condensation reaction between thiophene-2-carbaldehyde and an amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of bis(thiophen-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Di(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Di(thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring containing sulfur.
Thiophene-2-carbaldehyde: A derivative used in the synthesis of bis(thiophen-2-yl)methanamine.
Bis(thiophen-2-yl)methylene benzene-1,4-diamine: Another thiophene derivative with different functional groups
Uniqueness
Di(thiophen-2-yl)methanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its dual thiophene rings provide enhanced stability and reactivity compared to simpler thiophene derivatives .
Properties
IUPAC Name |
dithiophen-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAOJLNXGDGSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-40-0 | |
Record name | 261925-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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